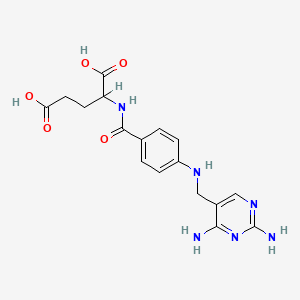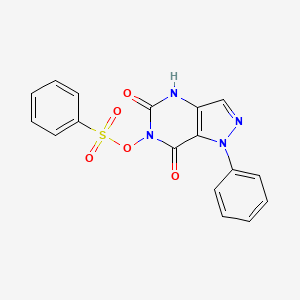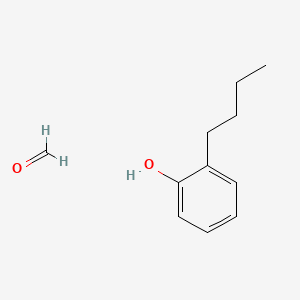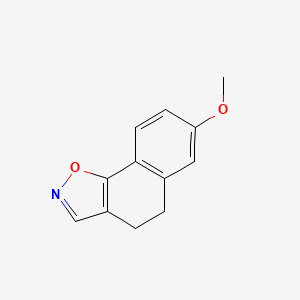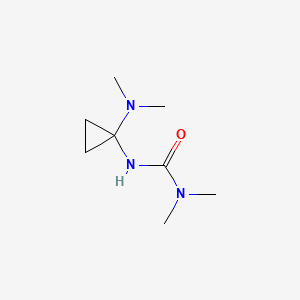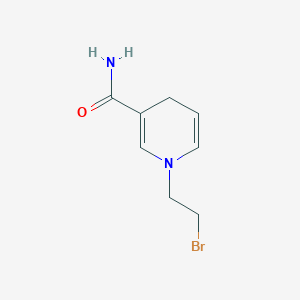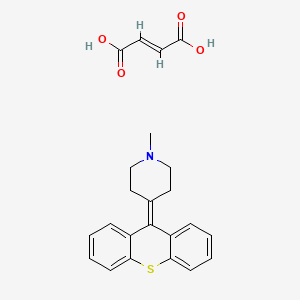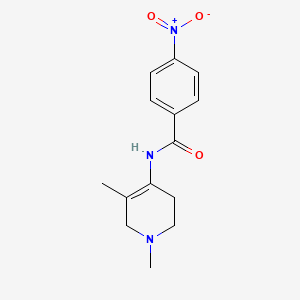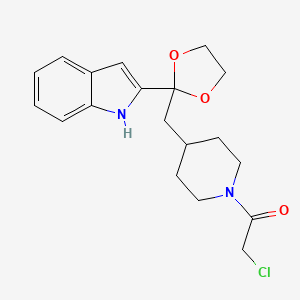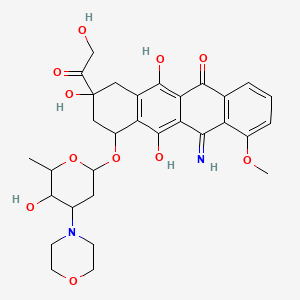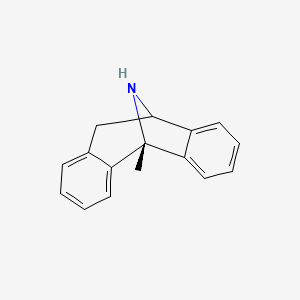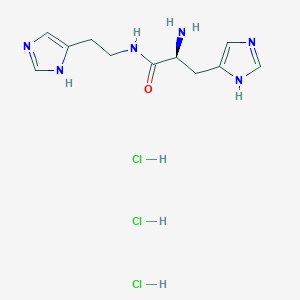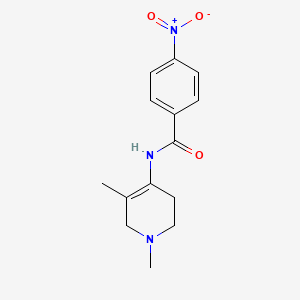
1,2,5,6-Tetrahydro-1,3-dimethyl-4-(4-nitrobenzamido)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5,6-Tetrahydro-1,3-dimethyl-4-(4-nitrobenzamido)pyridine is an organic compound with the molecular formula C14H17N3O3 It is a derivative of pyridine, characterized by the presence of a nitrobenzamido group at the 4-position and two methyl groups at the 1 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,6-Tetrahydro-1,3-dimethyl-4-(4-nitrobenzamido)pyridine can be achieved through several steps:
Starting Material: The synthesis begins with the preparation of 1,2,5,6-tetrahydropyridine.
Amidation: The nitro group is then converted to the nitrobenzamido group through an amidation reaction, often involving the use of amines and coupling agents.
Methylation: The final step involves the methylation of the pyridine ring at the 1 and 3 positions, which can be accomplished using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,5,6-Tetrahydro-1,3-dimethyl-4-(4-nitrobenzamido)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitrobenzamide oxides.
Reduction: Formation of 1,2,5,6-tetrahydro-1,3-dimethyl-4-(4-aminobenzamido)pyridine.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,5,6-Tetrahydro-1,3-dimethyl-4-(4-nitrobenzamido)pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for various industrial purposes.
Wirkmechanismus
The mechanism of action of 1,2,5,6-Tetrahydro-1,3-dimethyl-4-(4-nitrobenzamido)pyridine involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzamido group can form hydrogen bonds and other interactions with active sites, influencing the compound’s binding affinity and specificity. The methyl groups may also play a role in modulating the compound’s hydrophobicity and overall molecular conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A similar compound with a pyrimidinone core, used as a solvent and in peptide synthesis.
N,N-Dimethylpropyleneurea: Another related compound, known for its use as a polar aprotic solvent.
Uniqueness
1,2,5,6-Tetrahydro-1,3-dimethyl-4-(4-nitrobenzamido)pyridine is unique due to the presence of the nitrobenzamido group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets, making the compound valuable in medicinal chemistry and biological research.
Eigenschaften
CAS-Nummer |
1702-20-1 |
|---|---|
Molekularformel |
C14H17N3O3 |
Molekulargewicht |
275.30 g/mol |
IUPAC-Name |
N-(1,5-dimethyl-3,6-dihydro-2H-pyridin-4-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C14H17N3O3/c1-10-9-16(2)8-7-13(10)15-14(18)11-3-5-12(6-4-11)17(19)20/h3-6H,7-9H2,1-2H3,(H,15,18) |
InChI-Schlüssel |
WTJSQCUGXQFUHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CCN(C1)C)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


